molecular formula C7H15ClFNO B1484858 2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride CAS No. 2097979-00-3

2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride

Cat. No. B1484858
CAS RN: 2097979-00-3
M. Wt: 183.65 g/mol
InChI Key: OORXNVWPGXIALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride, commonly referred to as 2-F-Oxan-HCl, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white, odourless crystalline powder with a melting point of 106-107°C and a molecular weight of 203.62 g/mol. 2-F-Oxan-HCl has been extensively studied due to its unique properties, which have made it a valuable tool for scientific research.

Scientific Research Applications

Synthesis and Chiral Derivatization

2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride has applications in the synthesis of complex chemical structures. For instance, its analog, 2-Fluoro-2-phenyl-1-aminoethane, synthesized from styrene, is notable for its use in chiral derivatization. The enantiomers of such compounds can be separated, and their absolute configurations determined. Such amines are valuable as chiral derivatizing agents, distinguishing amides prepared with different chiral acids by fluorine NMR (Hamman, 1989).

Fluorogenic Reagent for Primary Amines Analysis

A related compound, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, serves as a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates through HPLC, CE, and MALDI/MS. The fluorescent derivatives produced have good stability in acidic and basic solutions, allowing for further manipulation and structural analysis (Chen & Novotny, 1997).

Antibacterial Agent Synthesis

Compounds such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, an analogue of 2-Fluoro-2-(oxan-4-yl)ethan-1-amine, have been synthesized and found to have significant antibacterial activity, potentially more active than existing agents like enoxacin. These studies help in understanding the structure-activity relationships critical for developing new antibacterial agents (Egawa et al., 1984).

Electrophilic Amination

In electrophilic amination processes, compounds such as 4-fluorophenol, when treated with diazenes, undergo amination. This process, involving the complete removal of the fluorine atom, is crucial for understanding reaction mechanisms and developing synthetic pathways (Bombek et al., 2004).

Corrosion Inhibition

Triazole Schiff bases containing fluorine, such as 3-bromo-4-fluoro-benzylidene-[1,2,4]triazol-4-yl-amine (BFBT), are studied for their efficacy as corrosion inhibitors on mild steel in acidic media. The inhibition efficiency of these compounds correlates with various thermodynamic parameters, demonstrating the potential utility of fluorinated compounds in industrial applications (Chaitra, Mohana, & Tandon, 2015).

properties

IUPAC Name

2-fluoro-2-(oxan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO.ClH/c8-7(5-9)6-1-3-10-4-2-6;/h6-7H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORXNVWPGXIALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.